

# An In-depth Technical Guide to 2-Bromo-6-hydroxybenzaldehyde

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## Compound of Interest

Compound Name: 2-Bromo-6-hydroxybenzaldehyde

Cat. No.: B041729

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, reactivity, and handling of **2-Bromo-6-hydroxybenzaldehyde**. The information is intended to support research, synthesis, and drug development activities.

## Core Chemical and Physical Properties

**2-Bromo-6-hydroxybenzaldehyde** is a substituted salicylaldehyde with the chemical formula C<sub>7</sub>H<sub>5</sub>BrO<sub>2</sub>.<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup> It is a solid at room temperature and is typically light yellow.<sup>[4]</sup> While insoluble in water, it is soluble in common organic solvents like ethyl acetate and dichloromethane.<sup>[4]</sup> For long-term stability, it should be stored at 2°C - 8°C under a nitrogen atmosphere.<sup>[1]</sup><sup>[2]</sup>

Table 1: Physical and Chemical Properties of **2-Bromo-6-hydroxybenzaldehyde**

| Property                              | Value                                          |
|---------------------------------------|------------------------------------------------|
| Molecular Formula                     | C <sub>7</sub> H <sub>5</sub> BrO <sub>2</sub> |
| Molecular Weight                      | 201.02 g/mol                                   |
| CAS Number                            | 22532-61-2                                     |
| Melting Point                         | 50-52 °C                                       |
| Boiling Point                         | 243.4 °C at 760 mmHg                           |
| Appearance                            | Light yellow solid                             |
| Purity                                | ≥98% <sup>[2]</sup>                            |
| Topological Polar Surface Area (TPSA) | 37.3 Å <sup>2</sup> <sup>[2]</sup>             |
| LogP                                  | 1.9672 <sup>[2]</sup>                          |
| Hydrogen Bond Donors                  | 1 <sup>[2]</sup>                               |
| Hydrogen Bond Acceptors               | 2 <sup>[2]</sup>                               |
| Rotatable Bonds                       | 1 <sup>[2]</sup>                               |

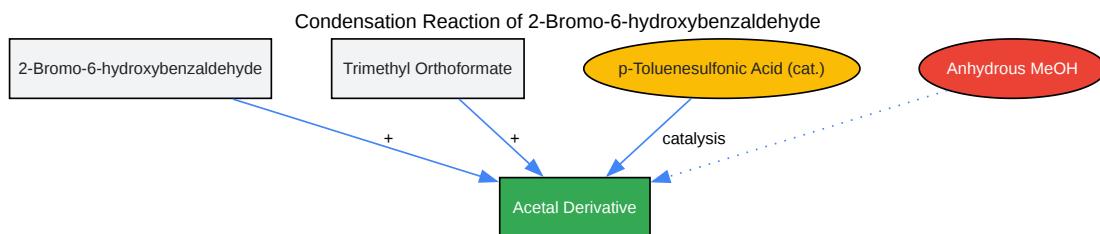
## Chemical Reactivity and Synthetic Applications

**2-Bromo-6-hydroxybenzaldehyde** is a versatile organic molecule due to its multiple reactive sites: the bromine atom, the phenolic hydroxyl group, and the aldehyde group.<sup>[4]</sup> This trifunctionality allows for its use in the synthesis of complex, multi-substituted benzaldehyde derivatives.<sup>[4]</sup>

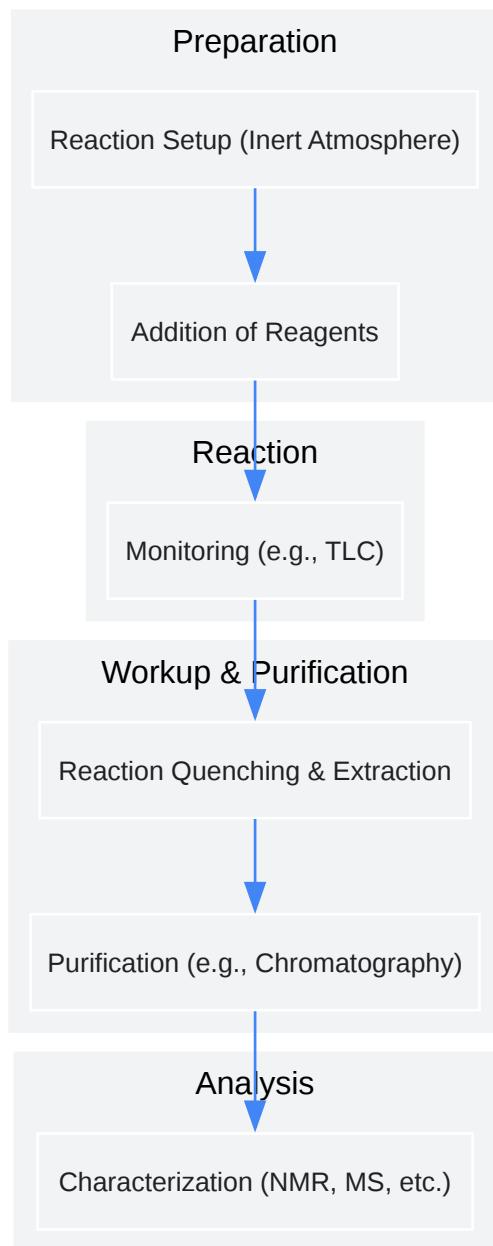
### Key Reactions:

- **Cross-Coupling Reactions:** The bromine atom can participate in various transition-metal-catalyzed cross-coupling reactions, enabling the introduction of new carbon-carbon or carbon-heteroatom bonds.<sup>[4]</sup>
- **Nucleophilic Substitution:** The phenolic hydroxyl group possesses acidic and nucleophilic properties.<sup>[4]</sup> Under basic conditions, it can react with electrophiles, such as iodomethane, to form the corresponding ether derivatives.<sup>[4]</sup>

- Condensation Reactions: The aldehyde group can undergo condensation reactions.<sup>[4]</sup> For instance, it reacts with trimethyl orthoformate in the presence of a strong acid catalyst to form the corresponding acetal, a common strategy for protecting the aldehyde functionality during multi-step syntheses.<sup>[4]</sup>



## General Synthetic Workflow

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